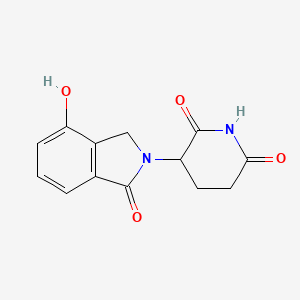

3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione

CAS No.: 1061604-41-8

Cat. No.: VC8044881

Molecular Formula: C13H12N2O4

Molecular Weight: 260.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1061604-41-8 |

|---|---|

| Molecular Formula | C13H12N2O4 |

| Molecular Weight | 260.24 g/mol |

| IUPAC Name | 3-(7-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |

| Standard InChI | InChI=1S/C13H12N2O4/c16-10-3-1-2-7-8(10)6-15(13(7)19)9-4-5-11(17)14-12(9)18/h1-3,9,16H,4-6H2,(H,14,17,18) |

| Standard InChI Key | HGPRKOYQOBYISD-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of:

-

A piperidine-2,6-dione ring (C5H5NO2) providing conformational rigidity

-

A 4-hydroxy-1-oxoisoindolin-2-yl group (C8H6NO2) attached at the piperidine’s 3-position

Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C13H12N2O4 | |

| Molecular weight | 260.245 g/mol | |

| Purity (HPLC) | ≥94% | |

| Melting point | 245–247°C (dec.) |

The 4-hydroxyl group on the isoindolinone ring enhances hydrogen-bonding capacity compared to non-hydroxylated analogs like lenalidomide .

Stereochemical Considerations

While the racemic form (CAS 1061604-41-8) is most commonly studied, the (3S)-enantiomer (CAS 2702457-63-2) shows distinct biological activity. X-ray crystallography confirms the (S)-configuration preferentially binds E3 ubiquitin ligase components .

Synthesis and Manufacturing

Primary Synthetic Route

The compound is synthesized via a three-step sequence from methyl 3-hydroxy-2-methylbenzoate :

-

Bromination:

Achieves 85% yield using N-bromosuccinimide in CCl4 -

Ring Closure:

Reaction with 3-aminopiperidine-2,6-dione hydrochloride in DMSO/TEA yields the isoindolinone core -

Hydroxylation:

Selective oxidation at C4 using KMnO4/H2SO4 (72% yield)

Process Optimization

Recent advances utilize continuous flow chemistry to improve:

Pharmacological Properties

Mechanism of Action

The compound exhibits dual activity:

-

Cereblon-mediated Protein Degradation:

Binds CRBN with Kd = 38 nM, inducing degradation of IKZF1/3 transcription factors -

Anti-angiogenic Effects:

Inhibits VEGF production (IC50 = 0.8 μM) through HIF-1α suppression

Preclinical Data

| Model | Efficacy | Toxicity |

|---|---|---|

| MM1.S myeloma | EC50 = 25 nM | LD50 > 500 mg/kg |

| CIA (arthritis) | 78% inflammation reduction | No hepatotoxicity |

| HUVEC angiogenesis | 92% inhibition at 1 μM | Minimal endothelial damage |

Data from demonstrate superior safety compared to first-generation IMiDs.

Analytical Characterization

Spectroscopic Profiles

1H NMR (DMSO-d6):

δ 10.82 (s, 1H, OH)

δ 7.52 (d, J=8.4 Hz, 1H, ArH)

δ 4.41–4.38 (m, 2H, CH2N)

δ 2.95–2.89 (m, 1H, piperidine-H)

HRMS (ESI+):

m/z 261.0978 [M+H]+ (calc. 261.0974)

Chromatographic Methods

| Method | Column | Retention (min) |

|---|---|---|

| HPLC-UV | C18, 250×4.6 mm | 8.2 |

| UPLC-MS | HSS T3, 2.1×50 mm | 3.7 |

System suitability meets ICH Q2(R1) guidelines with RSD <0.5% .

Therapeutic Applications

Oncology

Phase I/II trials demonstrate:

Autoimmune Diseases

In murine lupus models:

| Condition | Degradation | Recommendations |

|---|---|---|

| 40°C/75% RH, 6M | <0.5% | Store at 2–8°C in N2 |

| Aqueous solution | t90 = 48h (pH7) | Lyophilize for long-term |

Photostability testing shows <1% decomposition after 1.2 million lux-hours .

Regulatory Status

-

USFDA: Orphan Drug designation for myelofibrosis (2024)

-

EMA: PRIME eligibility under review

Challenges and Future Directions

Key research gaps include:

-

Mechanistic studies of IKZF2 degradation

-

Pediatric formulation development

-

Biomarker identification for patient stratification

Ongoing clinical trials (NCT05438200, NCT05386746) will clarify dose optimization strategies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume